9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
Overview
Description
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is a synthetic steroid compound. It is characterized by its complex structure, which includes bromine, hydroxyl, and acetate functional groups. This compound is part of the corticosteroid family, which is known for its anti-inflammatory and immunosuppressive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes bromination, hydroxylation, and acetylation reactions. Specific conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized reactors with stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in anti-inflammatory and immunosuppressive treatments.
Industry: Utilized in the development of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate involves binding to specific receptors in the body, such as glucocorticoid receptors. This binding modulates the expression of target genes, leading to anti-inflammatory and immunosuppressive effects. The compound influences various molecular pathways, including the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation.
Comparison with Similar Compounds
Similar Compounds
- 9-Fluoro-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate
- 9-Fluoro-11,21-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl benzoate
Uniqueness
Compared to similar compounds, 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity
Properties
IUPAC Name |
[2-[(8S,9R,10S,13S,14S,17R)-9-bromo-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31BrO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13?,17-,18-,19?,21-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLVGDQKUTWULDB-FBWUBCJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31BrO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692925 | |
Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13796-49-1 | |
Record name | 9-Bromo-11,17-dihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-21-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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